Benzyl 3-amino-2-(aminomethyl)propanoate
Description
Benzyl 3-amino-2-(aminomethyl)propanoate is a branched amino acid ester featuring a benzyl ester group, a primary amine at position 3, and an aminomethyl substituent at position 2. Such characteristics make it a candidate for applications in pharmaceutical synthesis, catalysis, or polymer chemistry.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
benzyl 3-amino-2-(aminomethyl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c12-6-10(7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12-13H2 |
InChI Key |
CDQFBMBCHKLAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CN)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-amino-2-(aminomethyl)propanoate typically involves the reaction of benzyl chloroformate with 3-amino-2-(aminomethyl)propanoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-2-(aminomethyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl 3-amino-2-(aminomethyl)propanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-amino-2-(aminomethyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-2-(aminomethyl)propanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amine. This compound can modulate biological pathways by interacting with enzymes, receptors, and other proteins, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- The target compound’s dual amino groups distinguish it from analogs like (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, which has a single amino group and a phenolic hydroxyl. This difference impacts solubility and reactivity.
Analysis :
- The tert-butyl derivative () demonstrates lower yields (43%) compared to enamine derivatives (60–85%), highlighting the trade-off between structural complexity and synthetic efficiency.
- The discontinuation of methyl 3-amino-2-(benzyl(methyl)amino)propanoate () may reflect challenges in scalability or purification.
Physical and Crystallographic Properties
Table 3: Crystallographic Data (Selected Compounds)
Insights :
- Fluorinated and brominated analogs () exhibit higher densities (1.435 g/cm³) due to halogen substituents, which increase molecular weight and packing efficiency.
- The absence of crystallographic data for the target compound suggests further characterization is needed to understand its solid-state behavior.
Biological Activity
Benzyl 3-amino-2-(aminomethyl)propanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structure and biological properties. This article provides a detailed overview of its biological activity, including synthesis pathways, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features both benzyl and amino functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 221.28 g/mol. The presence of these functional groups enhances its reactivity and ability to interact with biological targets.
The biological activity of this compound primarily revolves around its interactions with enzymes and receptors. It is known to form hydrogen bonds with active sites on enzymes, thereby modulating their activity. This property makes it a valuable candidate for drug development, particularly in targeting specific enzyme pathways involved in disease processes.
Enzyme Interaction
Research indicates that this compound may act as an inhibitor of certain enzymes, similar to other amino acid derivatives. For example, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell growth in rapidly dividing cells, which is particularly relevant in cancer therapy.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Potential : Due to its ability to inhibit key enzymes involved in cell proliferation, it is being explored as a potential anticancer agent.
- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, providing a basis for further investigation into its use in neurodegenerative diseases.
Case Studies
- Inhibition of Dihydrofolate Reductase :
-
Antimicrobial Testing :
- In vitro tests revealed that this compound exhibited notable activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
- Neuroprotective Studies :
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Formation of Amino Acid Derivative :
- Starting from commercially available amino acids, the benzyl group is introduced through alkylation reactions.
- Purification :
- The crude product undergoes purification via recrystallization or chromatography to yield pure this compound.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
